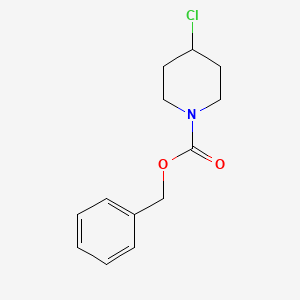![molecular formula C12H12O6 B1425574 ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate CAS No. 13668-86-5](/img/structure/B1425574.png)
ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate
Overview
Description
Ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate is a chemical compound with the formula C13H14O6 . The molecule contains a total of 34 bonds, including 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 aromatic aldehyde, and 3 ethers .
Molecular Structure Analysis
The molecule contains a total of 33 atoms, including 14 Hydrogen atoms, 13 Carbon atoms, and 6 Oxygen atoms . It also features a variety of bond types, including multiple bonds, aromatic bonds, and ether bonds .Scientific Research Applications
Synthesis and Chemical Applications
Ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate and its derivatives are primarily used in organic synthesis. For instance, ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized using a one-pot method involving reactions with 2H-3-chromenecarbaldehydes (S. Reddy & G. Krupadanam, 2010). Similarly, synthesis processes involving ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate have been developed for the creation of various heterocyclic compounds, showcasing its utility in generating diverse chemical structures (D. L. Carrington et al., 1972).
Biological Activities and Applications
Several derivatives of ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate have been studied for their biological activities. For example, tetrazole derivatives synthesized from similar compounds exhibited significant antibacterial activities (V. Mulwad, R. B. Pawar, & A. Chaskar, 2008). Similarly, research on antimicrobial activity of some substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide derivatives has also been conducted (S. Prasad, 2017).
Advanced Organic Chemistry and Medicinal Chemistry
In advanced organic chemistry and medicinal chemistry, ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate serves as a key intermediate for synthesizing various complex molecules. These molecules have potential applications in drug development and biological studies. For instance, its use in the synthesis of new quinazolinone-based derivatives, which act as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, demonstrates its importance in medicinal chemistry (Y. Riadi et al., 2021).
properties
IUPAC Name |
ethyl 2-[(6-formyl-1,3-benzodioxol-5-yl)oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-2-15-12(14)6-16-9-4-11-10(17-7-18-11)3-8(9)5-13/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYKELXCKVLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1C=O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methylbenzo[d]isoxazole-5-carbaldehyde](/img/structure/B1425493.png)


![Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1425497.png)






![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)

